molecular formula C19H14BrFN4OS B2470359 3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-57-0

3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2470359
CAS No.: 894042-57-0
M. Wt: 445.31
InChI Key: KZHUIWAZPJPHAJ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a novel chemical entity designed for research purposes, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that incorporates a thiazolotriazole scaffold linked to a 3-bromobenzamide group via an ethyl chain. The thiazolo[3,2-b][1,2,4]triazole core is a privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities. Research on analogous 1,2,4-triazole and thiazole-fused triazole derivatives has demonstrated significant potential for such compounds to exhibit antibacterial, antifungal, anticancer, and anticonvulsant properties (see, for example, the broad activities outlined in and the specific synthetic studies in ). The presence of the bromo and fluoro substituents on the aromatic rings makes this compound a valuable intermediate for further chemical exploration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new therapeutic agents targeting multifunctional diseases, to study enzyme inhibition mechanisms, or to develop new chemosensors. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to fully characterize the compound using techniques such as NMR, IR, and mass spectrometry upon receipt.

Properties

IUPAC Name

3-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHUIWAZPJPHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes. Therefore, the interaction of this compound with its targets and any resulting changes would depend on these substituents.

Biochemical Pathways

It is known that thiazole derivatives can induce biological effects through various targets. The downstream effects would depend on these targets and the specific biological activity being exhibited.

Pharmacokinetics

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction. Therefore, the ADME properties of this compound would likely be influenced by the MEP surface of the thiazole ring and the substituents on it.

Result of Action

It is known that thiazole derivatives can exhibit a wide range of biological activities. Therefore, the molecular and cellular effects would depend on the specific biological activity being exhibited.

Action Environment

It is known that the orientation of the thiazole ring towards the target site and the nucleophilicity of nitrogen can be altered by substituents at position-2 and -4. Therefore, environmental factors could potentially influence these properties and thus the compound’s action, efficacy, and stability.

Biological Activity

3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates several significant moieties such as bromine, fluorophenyl, triazole, and thiazole structures, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrFN4OS. The compound's structure is characterized by the presence of a thiazolo-triazole scaffold linked to a benzamide moiety. This configuration is believed to enhance its interaction with various biological targets.

PropertyValue
Molecular FormulaC22H19BrFN4OS
Molecular Weight445.3 g/mol
CAS Number894042-57-0

Biological Activities

Research indicates that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Studies have shown that compounds with similar structural features to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have indicated that derivatives of thiazole and triazole exhibit potent activity against human cancer cell lines such as Jurkat and A-431. The IC50 values for these compounds are often comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding interactions . This interaction profile is crucial for their anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of the compound has been explored through various studies:

  • Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances antibacterial activity .
  • Comparative Studies : In comparative assays against standard antibiotics like norfloxacin, certain derivatives exhibited superior antimicrobial properties, indicating potential for development into new therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing thiazole and triazole rings have been documented:

  • Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. For example, studies on related thiazolo-triazole compounds have demonstrated significant reductions in inflammation markers in preclinical models .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Results showed effective inhibition of inflammation in animal models .
  • Triazole Compounds : Research focusing on 1,2,4-triazole derivatives revealed a broad spectrum of biological activities including anticancer and antimicrobial effects. The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring significantly influenced their efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown promising antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell death or inhibition of growth .

Anticancer Potential

The anticancer properties of the compound are particularly noteworthy. Studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanisms typically involve apoptosis induction and cell cycle arrest through interactions with specific molecular targets within the cancer cells .

Anticonvulsant Activity

Preliminary studies suggest that compounds like 3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may exhibit anticonvulsant properties. This is particularly relevant in the context of developing treatments for epilepsy and other seizure disorders .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : The initial step often includes the synthesis of the thiazole moiety through condensation reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution methods.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with an appropriate benzamide precursor.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
PMC6661967Antimicrobial ActivityCompounds similar to 3-bromo-N-(...) showed significant activity against various pathogens.
PMC3309659Anticancer ActivityDerivatives exhibited potent inhibition against MCF7 cell line with IC50 values indicating strong anticancer potential.
BrieflandsAnticonvulsant EvaluationRelated compounds demonstrated significant anticonvulsant effects in animal models.

Comparison with Similar Compounds

Key Observations:
  • Anticonvulsant Activity : Compound 3c demonstrates high selectivity in the maximal electroshock (MES) test, likely due to the electron-withdrawing 4-fluorophenyl group enhancing receptor binding . The target compound shares this substituent but incorporates a benzamide group, which may alter pharmacokinetics (e.g., improved lipophilicity or stability).
  • Dual Activity : Compound 5b, with a 4-propoxy group, shows activity in both MES and pentylenetetrazole (PTZ) tests, suggesting that alkoxy substituents broaden therapeutic scope . The target compound lacks such a group but includes a bromine atom, which could enhance halogen bonding interactions.
  • Structural Diversity : Compounds 9b and 10b highlight the impact of substituent positioning. Methoxy groups at position 2 (9b) versus bromophenyl at position 6 (10b) result in distinct spectral and physical properties, though biological data are absent .

Functional Group Impact on Activity

  • Benzamide vs. Simple Phenyl: The benzamide group in the target compound introduces hydrogen-bonding capacity, which could improve target affinity compared to non-amide analogs like 3c or 5b .

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